Sitafloxacin (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitafloxacin (hydrochloride) is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Sitafloxacin is marketed under the trade name Gracevit in Japan .
Preparation Methods
The synthesis of Sitafloxacin involves several steps, starting with 2,4,5-trifluoromethyl benzonitrile ethyl acetoacetic acid ethyl ester and 2,4,5-trifluoro-3-chlorobenzoyl ethyl acetate as starting materials. The synthetic route includes acidylation, esterification, substitution, cyclization, and deprotection reactions . The process is designed to be cost-effective, with high yield and purity, making it suitable for industrial production .
Chemical Reactions Analysis
Sitafloxacin undergoes various chemical reactions, including:
Oxidation: Sitafloxacin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in Sitafloxacin, altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sitafloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of fluoroquinolones in various chemical reactions.
Industry: Employed in the development of new antibacterial agents and formulations.
Mechanism of Action
Sitafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, Sitafloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparison with Similar Compounds
Sitafloxacin is compared with other fluoroquinolones such as ofloxacin, levofloxacin, and ciprofloxacin. While all these compounds share a similar mechanism of action, Sitafloxacin is noted for its higher potency against resistant bacterial strains and its broader spectrum of activity . This makes Sitafloxacin a valuable option in cases where other fluoroquinolones may be less effective.
Similar compounds include:
- Ofloxacin
- Levofloxacin
- Ciprofloxacin
- Moxifloxacin
Each of these compounds has unique properties and applications, but Sitafloxacin stands out due to its enhanced activity against a wider range of pathogens .
Properties
Molecular Formula |
C19H19Cl2F2N3O3 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18ClF2N3O3.ClH/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H/t10-,12+,13+;/m0./s1 |
InChI Key |
RAVWIGVZRVPBHN-JJZGMWGRSA-N |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.Cl |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.